molecular formula C9H11ClO3S B13536766 2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride CAS No. 176441-68-2

2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride

Cat. No.: B13536766
CAS No.: 176441-68-2
M. Wt: 234.70 g/mol
InChI Key: GQWKOJNHFMKMOX-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at the ortho position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis to prepare sulfonamides, sulfonate esters, and other sulfur-containing compounds. This compound’s reactivity is influenced by the electron-donating isopropoxy group, which may moderate its electrophilicity compared to sulfonyl chlorides with electron-withdrawing substituents .

Properties

CAS No.

176441-68-2

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-propan-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-7(2)13-8-5-3-4-6-9(8)14(10,11)12/h3-7H,1-2H3

InChI Key

GQWKOJNHFMKMOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 2-(Propan-2-yl)phenol

One classical approach involves direct chlorosulfonation of 2-(propan-2-yl)phenol:

  • Reaction: 2-(Propan-2-yl)phenol is treated with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.
  • Mechanism: The electrophilic sulfonyl chloride group is introduced ortho or para to the hydroxyl substituent; however, the presence of the bulky isopropoxy group directs substitution to the 1-position relative to the sulfonyl chloride.
  • Conditions: Typically performed at low temperatures (0–5 °C) to prevent overreaction and decomposition.
  • Outcome: Formation of 2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride with high regioselectivity.

Conversion of 2-(Propan-2-yl)oxybenzenesulfonic Acid

An alternative method is the chlorination of the corresponding sulfonic acid:

  • Reaction: 2-[(Propan-2-yl)oxy]benzenesulfonic acid is reacted with phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3).
  • Solvent: Chlorobenzene or trifluoromethylbenzene are preferred solvents due to their ability to suppress side reactions and byproduct formation, enhancing safety and yield.
  • Temperature: The reaction is typically carried out at 100–150 °C for 1–10 hours.
  • Advantages: This method avoids the generation of hazardous phosphorus oxychloride waste and allows for easier reaction control and higher purity of the sulfonyl chloride product.

Use of Sulfuryl Chloride or Thionyl Chloride

  • Sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) can be employed to convert sulfonic acid precursors or sulfonate salts into sulfonyl chlorides.
  • These reagents act as chlorinating agents, replacing the sulfonic acid hydroxyl group with chlorine.
  • The reactions are generally performed under reflux in inert solvents such as dichloromethane or chlorobenzene.

Synthesis via Sulfinate Intermediates

  • Sodium sulfinates derived from 2-[(Propan-2-yl)oxy]benzenesulfonyl chloride can be prepared by reduction of the sulfonyl chloride using sodium sulfite in aqueous media at 70–80 °C.
  • Although this is more a downstream transformation, it is relevant for the preparation of related sulfonyl chloride intermediates.
Parameter Typical Range/Condition Notes
Chlorinating agent Phosphorus pentachloride, SO2Cl2, POCl3 Choice affects yield and safety
Solvent Chlorobenzene, trifluoromethylbenzene, dichloromethane Chlorobenzene preferred for safety and purity
Temperature 0–5 °C (chlorosulfonation), 100–150 °C (chlorination) Lower temp for chlorosulfonation to avoid decomposition
Reaction time 1–24 hours 1–10 hours preferred for chlorination
Molar ratios 1:1 to 1:10 (sulfonic acid to chlorinating agent) Excess chlorinating agent may be used for completion
Workup Neutralization, extraction, distillation Avoids hazardous byproducts with proper solvent choice
  • Use of chlorobenzene or trifluoromethylbenzene as solvents reduces the formation of hazardous phosphorus oxychloride waste compared to traditional methods.
  • Controlled temperature and reaction monitoring prevent runaway reactions.
  • Proper neutralization and disposal of acidic and chlorinated byproducts are essential.
Study/Patent Source Method Description Key Findings Yield/Purity Advantages
US Patent US9932322B2 Chlorination of sulfonic acid with PCl5 in chlorobenzene High purity sulfonyl chloride, suppressed byproducts High yield, purity >95% Safer, controlled reaction, no phosphorus oxychloride waste
EP Patent EP2963019B1 Similar chlorination method with solvent optimization Avoids byproducts seen with toluene High yield Efficient, scalable
RSC Article Reduction of sulfonyl chloride to sodium sulfinate Useful intermediate formation High yield Versatile building block

The preparation of this compound is best achieved via chlorination of the corresponding sulfonic acid derivative using phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene solvents. This method offers high yield, purity, and safety advantages over traditional chlorosulfonation or chlorination in less suitable solvents. Reaction parameters such as temperature, solvent choice, and reaction time are critical for optimal results. The compound serves as an important intermediate in organosulfur chemistry and pharmaceutical synthesis.

Chemical Reactions Analysis

2-Isopropoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to 2-isopropoxybenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Scientific Research Applications

2-Isopropoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-isopropoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the electron-withdrawing sulfonyl group, which makes the sulfur atom highly electrophilic. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares 2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride with key structural analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Key Features
This compound C₉H₁₁ClO₃S (estimated) ~234.69 Isopropoxy (-OCH(CH₃)₂) Not available Moderate reactivity, steric bulk
5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 Isopropoxy, 5-fluoro 1216147-31-7 Enhanced reactivity due to -F
2-(Methoxymethyl)benzene-1-sulfonyl chloride C₈H₉ClO₃S 220.68 Methoxymethyl (-CH₂OCH₃) 1239575-08-6 Improved solubility
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 Three -CF₃ groups Not available High lipophilicity, strong -I effect
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride C₁₀H₁₁ClO₃S Not available Oxetane ring 944453-80-9 Steric hindrance, rigid structure

Research Findings

  • Fluorinated Derivatives : Studies on 5-fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride highlight its utility in synthesizing protease inhibitors, where the fluorine atom enhances binding affinity to enzymatic targets .
  • Methoxymethyl Analogs : The methoxymethyl group in C₈H₉ClO₃S improves compatibility with green chemistry protocols due to reduced toxicity and enhanced biodegradability .
  • Trifluoromethylated Compounds : The strong electron-withdrawing nature of -CF₃ groups in C₉H₂ClF₉O₂S correlates with high thermal stability, making it suitable for high-temperature reactions .

Biological Activity

2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride, also known as isopropoxybenzenesulfonyl chloride, is a sulfonyl chloride compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁ClO₂S
  • SMILES Notation : CC(C)C1=CC=CC=C1S(=O)(=O)Cl
  • InChI : InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl group can participate in nucleophilic substitution reactions, potentially leading to the inhibition of enzymatic activity. The compound has been investigated for its ability to disrupt cellular processes in microbial and cancerous cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against several pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.31 µg/mL
Aspergillus fumigatus>100 µg/mL
Gram-positive bacteriaVaries (effective at low concentrations)
Gram-negative bacteriaNot significantly effective

In vivo studies demonstrated that the compound significantly increased survival rates in mice infected with C. albicans, showcasing its potential as an antifungal agent.

Anticancer Properties

The compound's anticancer potential has also been explored, particularly its effects on various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC₅₀ (µM)Reference
A431 (epidermoid carcinoma)<10
Jurkat (leukemia)<5
HT29 (colon cancer)<15

Studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Study 1: Antifungal Efficacy

A study conducted on mice infected with C. albicans assessed the efficacy of this compound. The results showed a significant increase in mean survival time (MST), with doses as low as 0.1 mg/kg leading to complete recovery in infected subjects over a period of seven days .

Study 2: Anticancer Activity Evaluation

A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it could effectively inhibit cell proliferation at low concentrations, with IC₅₀ values suggesting strong anticancer potential, particularly against A431 and Jurkat cells .

Q & A

Q. What are the common synthetic routes for 2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of phenolic ether derivatives. A base such as pyridine or triethylamine is used to neutralize HCl generated during the reaction, improving yield and purity. Key steps include:

  • Reacting the phenolic ether intermediate (e.g., 2-isopropoxybenzene) with chlorosulfonic acid at low temperatures (0–5°C) to minimize side reactions.
  • Quenching excess reagents in anhydrous dichloromethane or toluene to prevent hydrolysis of the sulfonyl chloride group .
  • Purification via recrystallization or column chromatography to achieve >95% purity.

Q. How should researchers handle stability and storage of this compound?

The compound is moisture-sensitive due to the sulfonyl chloride group. Recommendations include:

  • Storing under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.
  • Avoiding prolonged exposure to atmospheric humidity, which can hydrolyze the sulfonyl chloride to a sulfonic acid .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the isopropoxy and sulfonyl chloride substituents. Aromatic protons appear as doublets (δ 7.5–8.2 ppm), while the isopropyl group shows a septet (δ 4.5–5.0 ppm) and doublets (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to validate molecular geometry, particularly the planarity of the benzene ring and sulfonyl chloride orientation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitutions?

The isopropoxy group at the ortho position introduces steric hindrance, reducing reaction rates with bulky nucleophiles compared to simpler sulfonyl chlorides (e.g., benzenesulfonyl chloride). However, electronic effects from the electron-donating isopropoxy group enhance electrophilicity at the sulfur center, favoring reactions with small nucleophiles (e.g., amines) .

Q. What strategies mitigate contradictions in reported biological activity data for sulfonyl chloride derivatives?

Discrepancies often arise from:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to maintain compound stability during bioassays.
  • Assay Conditions : Standardize pH (6.5–7.5) and temperature (25–37°C) to ensure reproducibility.
  • Metabolite Interference : Employ LC-MS/MS to differentiate parent compound activity from hydrolysis byproducts .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding affinities with enzymes (e.g., carbonic anhydrase), leveraging the sulfonyl group’s ability to coordinate zinc ions.
  • MD Simulations : Assess stability of protein-ligand complexes under physiological conditions, highlighting key residues (e.g., Thr199 in carbonic anhydrase) for mutagenesis studies .

Key Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Toxicity Screening : Perform Ames tests and mitochondrial toxicity assays early in drug development pipelines .
  • Data Validation : Cross-reference crystallographic data with DFT calculations (e.g., Gaussian 16) to resolve structural ambiguities .

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